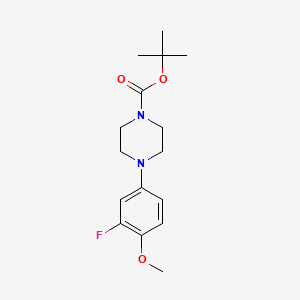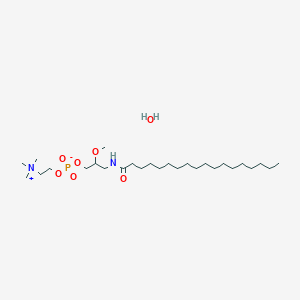
2-Methoxy-3-stearamidopropyl (2-(trimethylammonio)ethyl) phosphate xhydrate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Methoxy-3-stearamidopropyl (2-(trimethylammonio)ethyl) phosphate xhydrate is a synthetic phospholipid derivativeIt is known for its ability to promote megakaryopoiesis and inhibit osteoclast maturation, making it a promising candidate for therapeutic applications .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methoxy-3-stearamidopropyl (2-(trimethylammonio)ethyl) phosphate xhydrate involves multiple steps. The starting materials typically include stearic acid, methoxypropylamine, and trimethylamine. The reaction conditions often require controlled temperatures and pH levels to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors to maintain consistent reaction conditions. The process is optimized to maximize yield and purity, often involving purification steps such as crystallization or chromatography to isolate the final product .
Análisis De Reacciones Químicas
Types of Reactions
2-Methoxy-3-stearamidopropyl (2-(trimethylammonio)ethyl) phosphate xhydrate undergoes various chemical reactions, including:
Oxidation: This reaction can alter the functional groups within the molecule, potentially affecting its biological activity.
Reduction: Reduction reactions can modify the compound’s structure, impacting its stability and reactivity.
Substitution: Substitution reactions can introduce new functional groups, enhancing or altering the compound’s properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions often involve specific temperatures, pressures, and pH levels to ensure optimal reaction rates and product formation .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives with altered functional groups, while reduction can produce reduced forms with different chemical properties .
Aplicaciones Científicas De Investigación
2-Methoxy-3-stearamidopropyl (2-(trimethylammonio)ethyl) phosphate xhydrate has a wide range of scientific research applications:
Chemistry: It is used as a model compound to study phospholipid behavior and interactions.
Mecanismo De Acción
The mechanism of action of 2-Methoxy-3-stearamidopropyl (2-(trimethylammonio)ethyl) phosphate xhydrate involves targeting specific molecular pathways. It disrupts the actin cytoskeleton in osteoclasts by impairing downstream signaling of the c-Fms receptor, which is linked to c-Cbl, phosphoinositol-3-kinase (PI3K), Vav3, and Rac1. This disruption inhibits osteoclast maturation and bone resorption . Additionally, the compound promotes megakaryopoiesis by enhancing thrombopoietin-induced signaling pathways .
Comparación Con Compuestos Similares
Similar Compounds
2-(Trimethylammonium)ethyl ®-3-methoxy-3-oxo-2-stearamidopropyl phosphate: A derivative with similar biological activities.
2-(Methacryloyloxy)ethyl 2-(Trimethylammonio)ethyl Phosphate: Another synthetic phospholipid with distinct chemical properties.
Uniqueness
2-Methoxy-3-stearamidopropyl (2-(trimethylammonio)ethyl) phosphate xhydrate stands out due to its dual ability to promote megakaryopoiesis and inhibit osteoclast maturation. This unique combination of properties makes it a promising candidate for therapeutic applications in bone biology and hematopoiesis .
Propiedades
Fórmula molecular |
C27H59N2O7P |
|---|---|
Peso molecular |
554.7 g/mol |
Nombre IUPAC |
[2-methoxy-3-(octadecanoylamino)propyl] 2-(trimethylazaniumyl)ethyl phosphate;hydrate |
InChI |
InChI=1S/C27H57N2O6P.H2O/c1-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-27(30)28-24-26(33-5)25-35-36(31,32)34-23-22-29(2,3)4;/h26H,6-25H2,1-5H3,(H-,28,30,31,32);1H2 |
Clave InChI |
KAZQFQXVNKYRSC-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCCCCCCCCC(=O)NCC(COP(=O)([O-])OCC[N+](C)(C)C)OC.O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


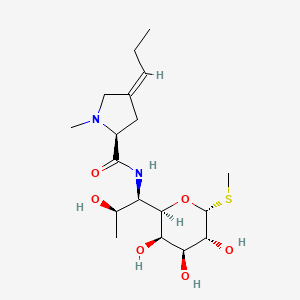

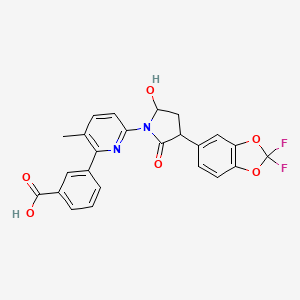
![2-(4-chlorophenyl)-2,7-Diazaspiro[4.4]nonane](/img/structure/B13860760.png)
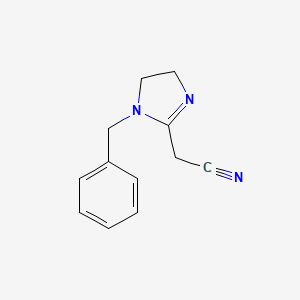
![1-(2-Aminoethyl)-1,3-diazaspiro[4.4]nonane-2,4-dione](/img/structure/B13860771.png)
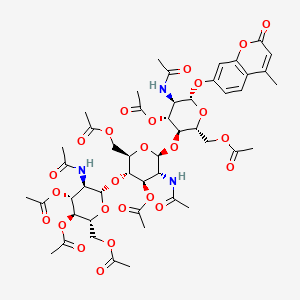
![[5-(Pyridin-3-yl)-1,3-phenylene]dimethanol](/img/structure/B13860775.png)
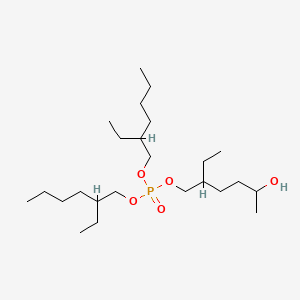


![[4-(5-Chloropyridin-2-yl)oxyphenyl]methanol](/img/structure/B13860812.png)

